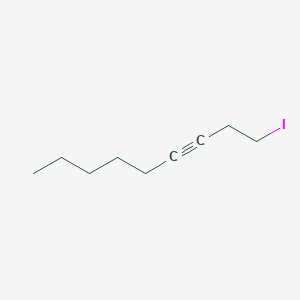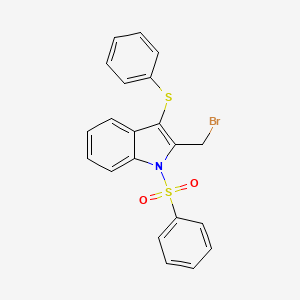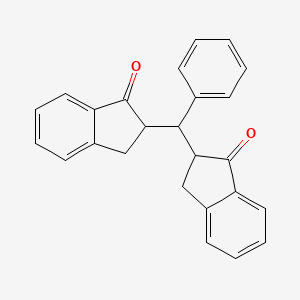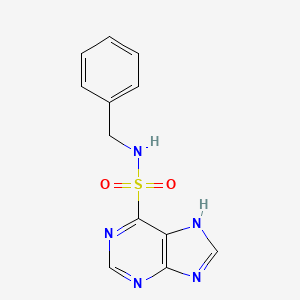
alpha-Toluenesulfonamide, N-(purin-6-yl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Alpha-Toluenesulfonamide, N-(purin-6-yl)- is a chemical compound with the molecular formula C12H12N6O2S and a molecular weight of 304.328 g/mol . . This compound features a purine ring attached to a toluenesulfonamide group, making it an interesting subject for various chemical and biological studies.
Métodos De Preparación
The synthesis of alpha-Toluenesulfonamide, N-(purin-6-yl)- involves the reaction of purine derivatives with toluenesulfonyl chloride under specific conditions. One common method includes the use of anhydrous acetonitrile as a solvent and triethylamine as a base . The reaction typically proceeds at room temperature, yielding the desired sulfonamide in good to excellent yields . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high purity and yield.
Análisis De Reacciones Químicas
Alpha-Toluenesulfonamide, N-(purin-6-yl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate (KMnO4) or osmium tetroxide (OsO4).
Substitution: It can undergo nucleophilic substitution reactions with reagents like sodium methoxide (NaOCH3) or lithium aluminum hydride (LiAlH4).
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce amines.
Aplicaciones Científicas De Investigación
Alpha-Toluenesulfonamide, N-(purin-6-yl)- has several scientific research applications:
Mecanismo De Acción
The mechanism of action of alpha-Toluenesulfonamide, N-(purin-6-yl)- involves its interaction with specific molecular targets, such as enzymes and nucleic acids . The purine moiety allows it to mimic natural purine substrates, thereby inhibiting enzyme activity or interfering with nucleic acid functions. This can lead to various biological effects, depending on the specific target and pathway involved.
Comparación Con Compuestos Similares
Alpha-Toluenesulfonamide, N-(purin-6-yl)- can be compared with other similar compounds, such as:
p-Toluenesulfonamide: Lacks the purine moiety and has different chemical and biological properties.
N-(purin-6-yl)-benzenesulfonamide: Similar structure but with a benzene ring instead of a toluene ring, leading to different reactivity and applications.
The uniqueness of alpha-Toluenesulfonamide, N-(purin-6-yl)- lies in its combination of the purine and toluenesulfonamide groups, which confer specific chemical and biological properties that are not found in other related compounds.
Propiedades
Número CAS |
82499-19-2 |
|---|---|
Fórmula molecular |
C12H11N5O2S |
Peso molecular |
289.32 g/mol |
Nombre IUPAC |
N-benzyl-7H-purine-6-sulfonamide |
InChI |
InChI=1S/C12H11N5O2S/c18-20(19,17-6-9-4-2-1-3-5-9)12-10-11(14-7-13-10)15-8-16-12/h1-5,7-8,17H,6H2,(H,13,14,15,16) |
Clave InChI |
VUSACXIAOWKUCM-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)CNS(=O)(=O)C2=NC=NC3=C2NC=N3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


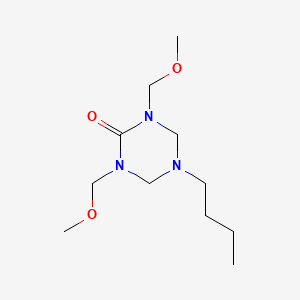
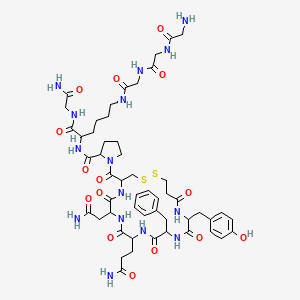
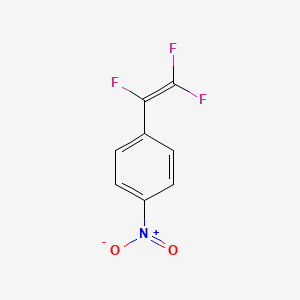
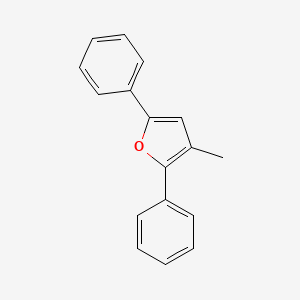
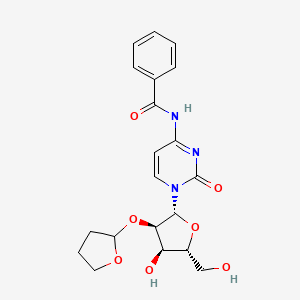

![[(Decan-4-yl)oxy]benzene](/img/structure/B14412601.png)

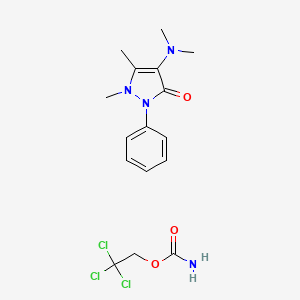
![2-[(2,2-Dimethylhydrazinyl)-phenoxyphosphinothioyl]-1,1-dimethylhydrazine](/img/structure/B14412634.png)
![1-(3-Methoxypropyl)-2,8,9-trioxa-5-aza-1-silabicyclo[3.3.3]undecane](/img/structure/B14412640.png)
